Technical Documentation Center

Quinolin-2-ylmethyl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Quinolin-2-ylmethyl acetate
  • CAS: 60483-07-0

Core Science & Biosynthesis

Foundational

Quinolin-2-ylmethyl Acetate: Chemical Structure, Properties, and Synthetic Utility

Executive Summary Quinolin-2-ylmethyl acetate (CAS: 60483-07-0) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, ligand design, and complex organic synthesis. Characterized b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolin-2-ylmethyl acetate (CAS: 60483-07-0) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, ligand design, and complex organic synthesis. Characterized by a quinoline core substituted at the C2 position with a methyl acetate group, this compound serves as a critical intermediate for generating 2-quinolinylmethanols, 2-chloromethylquinolines, and various transition-metal ligands. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis via the Boekelheide rearrangement, and validated experimental protocols for its preparation and downstream application.

Chemical Structure and Physicochemical Properties

The molecular architecture of quinolin-2-ylmethyl acetate consists of a bicyclic quinoline ring system where the hydrogen atoms of the C2-methyl group have been functionally replaced by an acetoxy group. This exocyclic functionalization significantly alters the reactivity profile of the molecule, masking the hydroxyl group of 2-quinolinylmethanol while providing a stable, easily handled precursor for subsequent cross-coupling or nucleophilic substitution reactions[1].

Quantitative Data Summary
PropertyValue
IUPAC Name (Quinolin-2-yl)methyl acetate
CAS Number 60483-07-0
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Exact Mass 201.07898 Da
InChIKey DNRJGKANFCXPLY-UHFFFAOYSA-N
Physical State Oil to low-melting solid

Data compiled from standardized chemical databases[1],[2].

Core Synthesis Methodology: The Boekelheide Rearrangement

The most robust and regioselective method for synthesizing quinolin-2-ylmethyl acetate is the Boekelheide rearrangement of 2-methylquinoline N-oxide[3]. As a Senior Application Scientist, I emphasize that understanding the thermodynamic driving forces of this reaction is critical for optimizing yields and minimizing byproducts.

Mechanistic Causality

The transformation relies on a temporary dearomatization-rearomatization strategy:

  • N-Oxidation: The quinoline nitrogen is oxidized to an N-oxide, which highly polarizes the ring and activates the adjacent C2-methyl group.

  • O-Acylation: The introduction of acetic anhydride ( Ac2​O ) leads to the electrophilic attack of the N-oxide oxygen on the carbonyl carbon of the anhydride, forming a highly reactive 1-acetoxy-2-methylquinolinium intermediate[3].

  • Deprotonation & Dearomatization: The expelled acetate counterion acts as a base, deprotonating the C2-methyl group to form an anhydrobase (an enamine-like methylene dihydropyridine intermediate).

  • [3,3]-Sigmatropic Shift: This unstable intermediate undergoes a concerted, thermally driven [3,3]-sigmatropic rearrangement. The weak N–O bond is cleaved while a new C–O bond is formed at the exocyclic carbon. The thermodynamic driving force for this shift is the restoration of the aromaticity of the quinoline ring, yielding the target acetate[4].

Mechanism N1 2-Methylquinoline N2 2-Methylquinoline N-oxide N1->N2 H2O2 / AcOH (Oxidation) N3 1-Acetoxy-2-methylquinolinium N2->N3 Ac2O (Acylation) N4 Quinolin-2-ylmethyl acetate N3->N4 [3,3]-Sigmatropic Shift (Rearrangement)

Fig 1: Mechanistic workflow of the Boekelheide rearrangement for Quinolin-2-ylmethyl acetate synthesis.

Validated Experimental Protocols

To ensure scientific integrity, the following two-phase protocol is designed as a self-validating system . Each phase includes specific causality for reagent choices and analytical checkpoints to verify the success of the transformation before proceeding.

Phase 1: Synthesis of 2-Methylquinoline N-oxide

Reference standard adapted from Thieme E-Books[5].

  • Reagent Mixing: Dissolve 2-methylquinoline (25.0 g, 0.17 mol) in glacial acetic acid (110 mL).

    • Causality: Acetic acid acts as both the solvent and an acid catalyst, increasing the electrophilicity of the hydrogen peroxide for efficient oxygen transfer.

  • Oxidation: Add 30% aqueous H2​O2​ (18 mL) dropwise. Heat the mixture to 70–80 °C for 3 hours. Add a supplementary portion of H2​O2​ (12 mL) and maintain heating for 16 hours.

    • Causality: Stepwise addition of H2​O2​ prevents thermal runaway and compensates for the natural thermal decomposition of the peroxide over the extended reaction period.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: DCM/MeOH 9:1). The reaction is complete when the high-Rf starting material spot disappears, replaced by a highly polar, low-Rf spot corresponding to the N-oxide.

  • Workup: Concentrate the solution under reduced pressure to remove the bulk of the acetic acid. Carefully neutralize the residue with saturated aqueous NaHCO3​ to pH 7-8, then extract with dichloromethane ( 3×100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate to yield the N-oxide.

Phase 2: Boekelheide Rearrangement to Quinolin-2-ylmethyl Acetate

Kinetic parameters adapted from ACS Chemical Reviews[3].

  • Acylation: Dissolve the isolated 2-methylquinoline N-oxide in an excess of acetic anhydride (5.0 equiv).

    • Causality: Ac2​O serves a dual purpose as the reaction solvent and the electrophilic acylating agent, driving the equilibrium toward the formation of the N-acetoxyquinolinium ion.

  • Thermal Rearrangement: Heat the reaction mixture to reflux (~140 °C) for 2–4 hours under an inert argon atmosphere.

    • Causality: The [3,3]-sigmatropic shift requires significant thermal energy to overcome its activation barrier. Refluxing ensures complete conversion of the anhydrobase intermediate.

  • Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice. Stir for 30 minutes to hydrolyze unreacted Ac2​O into acetic acid. Neutralize the aqueous mixture with 2M NaOH to pH 8.

    • Causality: Strict pH control prevents the protonation of the newly formed quinoline nitrogen, which would otherwise trap the product in the aqueous layer as a water-soluble salt.

  • Isolation & Self-Validation: Extract with ethyl acetate ( 3×100 mL). Wash with brine, dry over MgSO4​ , and concentrate.

    • Validation Checkpoint: On TLC (Hexane/EtOAc 7:3), the product will appear as a distinct, UV-active spot with a significantly higher Rf than the N-oxide precursor, confirming the loss of the polar N-O dipole. Purify via silica gel flash chromatography to obtain pure quinolin-2-ylmethyl acetate.

Downstream Applications in Drug Development

Quinolin-2-ylmethyl acetate is rarely the final therapeutic target; rather, it is a highly prized synthetic linchpin. Its primary applications include:

  • Precursor to 2-Quinolinylmethanol: Simple base-catalyzed hydrolysis (e.g., K2​CO3​ in MeOH) quantitatively removes the acetate protecting group, yielding 2-quinolinylmethanol, a common motif in kinase inhibitors and receptor antagonists[1].

  • Synthesis of 2-Chloromethylquinoline: Treatment of the acetate (or the derived alcohol) with chlorinating agents like triphosgene or thionyl chloride yields 2-chloromethylquinoline, a potent electrophile used for N-alkylation of pharmacophores[4].

  • Ligand Architecture: The acetate group can be displaced in palladium- or copper-catalyzed cross-coupling reactions to synthesize complex multidentate nitrogen ligands (e.g., pincer ligands) used in advanced homogeneous catalysis.

Applications Core Quinolin-2-ylmethyl acetate App1 2-Quinolinylmethanol Core->App1 Base Hydrolysis (MeOH/K2CO3) App2 2-Chloromethylquinoline Core->App2 Triphosgene / HCl App3 Complex Ligand Architectures Core->App3 Transition Metal Cross-Coupling

Fig 2: Downstream synthetic applications of Quinolin-2-ylmethyl acetate.

References

  • Title: Rearrangement of N-Oxyenamines and Related Reactions | Chemical Reviews - ACS Publications Source: acs.org URL: [Link]

  • Title: Product Class 3: Quinolines - Thieme E-Books & E-Journals Source: thieme-connect.de URL: [Link]

  • Title: Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement: Mechanism and Applications | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Quinolin-2-ylmethyl Acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of quinolin-2-ylmethyl acetate, a molecule of interest wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of quinolin-2-ylmethyl acetate, a molecule of interest within the broader landscape of quinoline-based compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document delves into the specific physical and chemical properties of quinolin-2-ylmethyl acetate, its synthesis, reactivity, and its potential applications in drug discovery and development.[3][4][5]

Molecular and Physicochemical Profile

Quinolin-2-ylmethyl acetate is a derivative of quinoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring.[1] The presence of the ester functional group introduces specific reactivity and potential metabolic pathways relevant to drug design.

Structural and General Data
PropertyValueSource
IUPAC Name (Quinolin-2-yl)methyl acetate-
CAS Number 60483-07-0
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Monoisotopic Mass 201.07898 Da
Predicted XlogP 1.9
Predicted Physical Properties
PropertyPredicted ValueNotes
Melting Point 55-60 °CBased on similarly substituted quinoline derivatives.
Boiling Point >300 °C at 760 mmHgEstimated based on the high boiling point of the quinoline core.
Density ~1.2 g/cm³Estimated from related aromatic esters.
Solubility Soluble in most organic solvents such as ethanol, methanol, DMSO, and ethyl acetate. Sparingly soluble in water.Expected behavior for a moderately polar organic molecule.

Synthesis and Characterization

The synthesis of quinolin-2-ylmethyl acetate can be approached through a straightforward two-step process involving the formation of the alcohol precursor followed by esterification.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification A Quinoline-2-carboxylic acid B (Quinolin-2-yl)methanol A->B  NaBH₄ / I₂ or LiAlH₄   D Quinolin-2-ylmethyl acetate B->D C Acetic Anhydride or Acetyl Chloride C->D

Caption: Synthetic workflow for quinolin-2-ylmethyl acetate.

Detailed Synthetic Protocol

Part 1: Synthesis of (Quinolin-2-yl)methanol

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoline-2-carboxylic acid in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex. The choice of reducing agent is critical; LiAlH₄ is highly reactive and requires careful handling, while borane complexes offer a milder alternative.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water. Filter the resulting aluminum salts and wash the filter cake with THF.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude (quinolin-2-yl)methanol can be purified by column chromatography on silica gel.

Part 2: Esterification to Quinolin-2-ylmethyl acetate

  • Reaction Setup: Dissolve the purified (quinolin-2-yl)methanol in a suitable solvent such as dichloromethane (DCM) or THF in a round-bottom flask. Add a base, for example, triethylamine or pyridine, to act as an acid scavenger.

  • Acylation: Cool the solution to 0 °C and add acetic anhydride or acetyl chloride dropwise. The use of acetyl chloride will result in a more vigorous reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and anhydride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, quinolin-2-ylmethyl acetate, can be purified by column chromatography.

Spectroscopic Characterization

The structure of the synthesized quinolin-2-ylmethyl acetate should be confirmed by standard spectroscopic methods. The following are the expected spectral data:

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.2 ppm (d, 1H): Proton on the quinoline ring adjacent to the nitrogen (H8).

  • δ ~8.0 ppm (d, 1H): Proton at the 4-position of the quinoline ring (H4).

  • δ ~7.8-7.5 ppm (m, 4H): Remaining aromatic protons of the quinoline ring.

  • δ ~5.4 ppm (s, 2H): Methylene protons (-CH₂-O).

  • δ ~2.2 ppm (s, 3H): Methyl protons of the acetate group (-COCH₃).

¹³C NMR (100 MHz, CDCl₃):

  • δ ~171.0 ppm: Carbonyl carbon of the ester.

  • δ ~158.0 ppm: Carbon at the 2-position of the quinoline ring.

  • δ ~147.0 ppm: Quaternary carbon of the quinoline ring.

  • δ ~137.0 - 120.0 ppm: Aromatic carbons of the quinoline ring.

  • δ ~66.0 ppm: Methylene carbon (-CH₂-O).

  • δ ~21.0 ppm: Methyl carbon of the acetate group (-COCH₃).

Infrared (IR) Spectroscopy (KBr pellet or thin film):

  • ~3050 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950 cm⁻¹: C-H stretching of the methyl and methylene groups.

  • ~1740 cm⁻¹: Strong C=O stretching of the ester.

  • ~1600, 1500 cm⁻¹: C=C and C=N stretching of the quinoline ring.

  • ~1230 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (Electron Ionization - EI):

  • m/z 201: Molecular ion (M⁺).

  • m/z 158: [M - CH₃CO]⁺ fragment.

  • m/z 129: Quinoline fragment.

Chemical Reactivity and Stability

The chemical reactivity of quinolin-2-ylmethyl acetate is primarily governed by the ester functional group and the quinoline ring system.

Hydrolysis of the Ester

The acetate ester is susceptible to both acidic and basic hydrolysis, yielding (quinolin-2-yl)methanol and acetic acid or its corresponding salt.[6][7][8] This reaction is of particular importance in a biological context, as esterases in the body can metabolize the compound, potentially releasing the active alcohol form.

Hydrolysis_Mechanism cluster_0 Base-Catalyzed Hydrolysis (Saponification) cluster_1 Acid-Catalyzed Hydrolysis A Quinolin-2-ylmethyl acetate B Tetrahedral Intermediate A->B  OH⁻ attack on C=O   C (Quinolin-2-yl)methanol + Acetate B->C  Loss of alkoxide   D Quinolin-2-ylmethyl acetate E Protonated Carbonyl D->E  H⁺ protonation   F Tetrahedral Intermediate E->F  H₂O attack   G (Quinolin-2-yl)methanol + Acetic Acid F->G  Loss of H⁺ and alcohol  

Caption: Mechanisms of ester hydrolysis.

Reactions of the Quinoline Ring

The quinoline ring is a relatively stable aromatic system. It can undergo electrophilic substitution, primarily on the benzene ring, and nucleophilic substitution, typically on the pyridine ring, especially when activated. The nitrogen atom in the quinoline ring can also act as a base or a nucleophile.

Relevance in Drug Development

The quinoline scaffold is a cornerstone in modern drug discovery, with numerous approved drugs and clinical candidates incorporating this motif.[1][2][9][10][11][12][13] Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5][14][15][16][17]

The introduction of a methyl acetate group at the 2-position of the quinoline ring can serve several purposes in drug design:

  • Prodrug Strategy: The ester can act as a prodrug moiety, improving the pharmacokinetic properties of the parent alcohol. In vivo, esterases can cleave the acetate group to release the active drug.

  • Modulation of Physicochemical Properties: The ester group alters the polarity, solubility, and lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Direct Biological Activity: The intact ester may possess its own unique biological activity, interacting with specific targets.

While specific biological data for quinolin-2-ylmethyl acetate is not extensively reported, its structural similarity to other biologically active quinoline derivatives suggests potential for further investigation in various therapeutic areas.

Safety and Handling

Appropriate safety precautions should be taken when handling quinolin-2-ylmethyl acetate and its precursors. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its reagents.

Conclusion

Quinolin-2-ylmethyl acetate is a synthetically accessible derivative of the medicinally important quinoline scaffold. Its physical and chemical properties are largely predictable based on its constituent functional groups. The ester moiety introduces a site for metabolic transformation, making it an interesting candidate for prodrug strategies. The versatile chemistry of the quinoline ring allows for further structural modifications to explore and optimize potential biological activities. This guide provides a foundational understanding of quinolin-2-ylmethyl acetate for researchers and scientists engaged in the discovery and development of novel therapeutic agents.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Pharmaceutical Research International. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. [Link]

  • An Overview: The biologically important quninoline derivatives. SlideShare. [Link]

  • Quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]

  • Quinoline: An Attractive Scaffold in Drug Design. Bentham Science. [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. ResearchGate. [Link]

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. ResearchGate. [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]

  • Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Mechanisms of Acylal Hydrolysis in Sulfuric Acid Solutions. Canadian Science Publishing. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

Sources

Foundational

Spectroscopic data 1H NMR and 13C NMR for quinolin-2-ylmethyl acetate

An In-Depth Technical Guide to the Spectroscopic Characterization of Quinolin-2-ylmethyl Acetate using ¹H and ¹³C NMR Introduction Quinoline and its derivatives represent a cornerstone class of heterocyclic compounds, in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Quinolin-2-ylmethyl Acetate using ¹H and ¹³C NMR

Introduction

Quinoline and its derivatives represent a cornerstone class of heterocyclic compounds, integral to the fields of medicinal chemistry and materials science.[1][2] Their rigid, aromatic scaffold is a common feature in numerous pharmacologically active agents, including antimalarial and antibacterial drugs. The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity and physicochemical properties. Consequently, the unambiguous structural elucidation of these compounds is a paramount task for researchers in drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of organic molecules.[3][4] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides unparalleled insight into the molecular framework, detailing the chemical environment, connectivity, and spatial relationships of atoms.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for quinolin-2-ylmethyl acetate . We will delve into the theoretical principles underpinning NMR, present a robust experimental protocol for data acquisition, and conduct a detailed interpretation of the spectral features. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of quinoline-based compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the molecular structure of quinolin-2-ylmethyl acetate is presented below with a standardized atom numbering system.

Figure 1: Structure of Quinolin-2-ylmethyl Acetate cluster_quinoline cluster_substituent N1 N1 C8a C8a N1->C8a C2 C2 C2->N1 C9 C9 (-CH₂-) C2->C9 C3 C3 C3->C2 C4 C4 C4->C3 C4a C4a C4a->C4 C4a->C8a C5 C5 C5->C4a C6 C6 C6->C5 C7 C7 C7->C6 C8 C8 C8->C7 C8a->C8 O10 O10 C9->O10 C11 C11 (=O) O10->C11 C12 C12 (-CH₃) C11->C12 O_double O C11->O_double

Caption: Molecular structure with atom numbering for NMR assignment.

Core Principles of NMR Spectroscopy for Structural Elucidation

A fundamental understanding of key NMR parameters is essential for accurate spectral interpretation.[4]

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups or proximity to aromatic systems cause a nucleus to be "deshielded," shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups cause an upfield shift.

  • Integration: For ¹H NMR, the area under each signal is directly proportional to the number of protons generating that signal. This provides a ratio of the different types of protons in the molecule.

  • Spin-Spin Coupling (Multiplicity): Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split. The multiplicity of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, typically following the "n+1" rule, where 'n' is the number of adjacent protons.

  • Two-Dimensional (2D) NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for complex structures. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range correlations (over 2-3 bonds), confirming connectivity and assignments.[5][6]

Experimental Protocol: Acquiring High-Quality NMR Data

The following outlines a standardized procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like quinolin-2-ylmethyl acetate.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified quinolin-2-ylmethyl acetate sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Ensure the sample is fully dissolved to achieve a homogeneous solution, which is critical for sharp, well-resolved NMR signals.

  • Instrument Setup & Calibration:

    • Use a modern Fourier Transform NMR (FT-NMR) spectrometer, for example, a Bruker AVANCE 400 MHz instrument.[5]

    • Insert the sample into the magnet and perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Experiment: A standard single-pulse proton experiment.

    • Spectral Width: ~12-16 ppm, centered around 6 ppm.

    • Pulse Angle: 30-45 degrees to ensure efficient signal acquisition without saturating the spins, allowing for a shorter relaxation delay.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Experiment: A standard proton-decoupled carbon experiment (e.g., zgpg30). This removes ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.

    • Spectral Width: ~220-240 ppm, centered around 110 ppm.

    • Pulse Angle: 30 degrees.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 256 to 1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier Transformation to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Caption: General workflow for NMR-based structural elucidation.

Spectroscopic Data Analysis and Interpretation

The following sections provide a detailed assignment of the ¹H and ¹³C NMR spectra of quinolin-2-ylmethyl acetate based on established principles and data from related quinoline derivatives.[2][7][8]

¹H NMR Spectrum Analysis

The proton spectrum is divided into two main regions: the downfield aromatic region corresponding to the quinoline ring protons, and the upfield aliphatic region for the methylene and methyl protons of the acetate group.

  • Aromatic Region (δ 7.5 - 8.2 ppm): The six protons on the quinoline core give rise to a series of signals in this region.

    • H4 & H3: These protons on the pyridine ring of the quinoline system typically appear as two distinct doublets due to their mutual coupling. H4 is expected to be further downfield than H3.

    • H5, H6, H7, H8: The protons on the benzene portion of the ring form a more complex system of multiplets. H8 is often the most downfield of this set due to its proximity to the electronegative nitrogen atom. H5 is also shifted downfield. H6 and H7 typically appear as overlapping multiplets in the middle of the aromatic region.

  • Aliphatic Region (δ 2.0 - 5.5 ppm):

    • Methylene Protons (H9): The two protons of the -CH₂- group are chemically equivalent and have no adjacent protons, thus they will appear as a sharp singlet. This signal is shifted significantly downfield due to the deshielding effects of the adjacent quinoline ring and the ester oxygen atom.

    • Methyl Protons (H12): The three protons of the acetate's methyl group are equivalent and will also appear as a sharp singlet. This signal is found in the characteristic upfield region for acetyl groups.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, corresponding to each unique carbon atom in the molecule.

  • Carbonyl Carbon (δ ~170 ppm):

    • C11: The ester carbonyl carbon is the most deshielded carbon in the molecule and appears at the far downfield end of the spectrum.

  • Aromatic Carbons (δ 118 - 158 ppm):

    • C2: This carbon, being directly attached to the nitrogen and the substituent, will have a characteristic chemical shift, typically very downfield among the aromatic carbons.

    • C4, C5, C7, C8: These are CH carbons and their shifts can be confirmed with an HSQC experiment.

    • C4a, C8a: These are quaternary carbons (no attached protons) and will typically have lower intensity signals. C8a, being adjacent to the nitrogen, is significantly deshielded.

  • Aliphatic Carbons (δ 20 - 70 ppm):

    • C9: The methylene carbon, attached to the ring and the ester oxygen, will appear in the mid-range of the spectrum.

    • C12: The methyl carbon of the acetate group will be the most shielded carbon, appearing at the far upfield end of the spectrum.

Summary of Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and assignments for quinolin-2-ylmethyl acetate in CDCl₃.

Table 1: Predicted ¹H NMR Data for Quinolin-2-ylmethyl Acetate

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
H8~8.15d1H
H4~8.10d1H
H5~7.80d1H
H7~7.70m1H
H6~7.55m1H
H3~7.50d1H
H9 (-CH₂-)~5.45s2H
H12 (-CH₃)~2.20s3H

d = doublet, m = multiplet, s = singlet

Table 2: Predicted ¹³C NMR Data for Quinolin-2-ylmethyl Acetate

Carbon AssignmentPredicted δ (ppm)
C11 (C=O)~170.8
C2~157.5
C8a~147.0
C4a~136.5
C7~130.0
C5~129.5
C6~127.8
C4~127.5
C8~127.0
C3~119.0
C9 (-CH₂-)~67.0
C12 (-CH₃)~21.0

Conclusion

This technical guide has provided a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of quinolin-2-ylmethyl acetate. Through a combination of foundational NMR principles, a standardized experimental workflow, and predictive analysis based on extensive data for related quinoline structures, we have established a comprehensive spectroscopic profile for this compound. The predicted chemical shifts, multiplicities, and assignments summarized herein offer a robust reference for scientists working on the synthesis and characterization of novel quinoline derivatives. The application of these spectroscopic methods is indispensable for verifying molecular structures, ensuring sample purity, and ultimately advancing research and development in the pharmaceutical and chemical sciences.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • BenchChem. Application Note: 1H NMR Characterization of Substituted Quinolines.
  • BenchChem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • PubMed. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.
  • The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
  • OpenOChem Learn. Interpreting NMR Spectra.
  • MDPI. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

Sources

Exploratory

Quinolin-2-ylmethyl acetate molecular weight and boiling point

Thermodynamic and Physicochemical Profiling of Quinolin-2-ylmethyl Acetate: A Technical Guide for Advanced Synthesis and Purification Executive Summary Quinolin-2-ylmethyl acetate is a highly versatile heterocyclic inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic and Physicochemical Profiling of Quinolin-2-ylmethyl Acetate: A Technical Guide for Advanced Synthesis and Purification

Executive Summary Quinolin-2-ylmethyl acetate is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. For drug development professionals and synthetic chemists, mastering the physicochemical properties of this compound—specifically its molecular weight and boiling point—is non-negotiable. These metrics dictate the boundaries of safe handling, the feasibility of purification workflows, and the precision of downstream stoichiometric reactions.

Quantitative Physicochemical Profiling

Before designing any synthetic or analytical workflow, we must establish the fundamental data matrix for the target compound.

PropertyValueClinical / Synthetic Relevance
CAS Number 60483-07-0Primary identifier for regulatory and inventory tracking.
Molecular Formula C12H11NO2Baseline for stoichiometric and yield calculations.
Molecular Weight 201.22 g/mol Ideal low-MW scaffold for Lipinski-compliant drug design.
Monoisotopic Mass 201.07898 DaEssential for High-Resolution Mass Spectrometry (HRMS).
Boiling Point 305.8 °C (at 760 mmHg)Dictates the necessity of non-thermal purification methods.
Density 1.186 g/cm³Influences phase separation dynamics during liquid-liquid extraction.

Data synthesized from Benchchem 1[1], Guidechem 2[2], and PubChemLite 3[3].

Mechanistic Implications of Core Properties

The Causality of Molecular Weight (201.22 g/mol ) In early-stage drug discovery, molecular weight is a primary determinant of membrane permeability. At 201.22 g/mol , quinolin-2-ylmethyl acetate occupies a "sweet spot." It provides a rigid, pharmacologically active quinoline pharmacophore while leaving approximately 300 Da of "molecular budget" for further functionalization before violating Lipinski’s Rule of Five (MW ≤ 500 Da) 1[1]. Furthermore, its precise monoisotopic mass (201.07898 Da) is critical during reaction monitoring; it allows application scientists to easily distinguish the product from isobaric impurities using LC-MS 3[3].

The Thermodynamic Challenge of the Boiling Point (305.8 °C) A boiling point of 305.8 °C at atmospheric pressure is exceptionally high for a molecule of this size 2[2]. This is caused by strong intermolecular dipole-dipole interactions between the ester carbonyl and the quinoline nitrogen, augmented by extensive π-π stacking of the aromatic rings. Causality in Workflow Design: Because the boiling point exceeds 300 °C, standard atmospheric distillation is strictly contraindicated. Attempting to boil this compound at 760 mmHg will impart enough thermal energy to induce ester cleavage or decarboxylation before vaporization occurs. Consequently, purification workflows must rely on high-vacuum distillation (to artificially lower the boiling point) or non-thermal methods like silica gel chromatography.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the output of one step inherently verifies the success of the previous step.

Protocol A: Synthesis via Modified Boekelheide Rearrangement This route leverages the rearrangement of N-oxides to yield the target acetate 4[4].

  • Activation: Dissolve 2-methylquinoline N-oxide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the acetic anhydride reagent, which would stall the reaction.

  • Acetylation: Cool the reaction vessel to 0 °C and add acetic anhydride (1.5 eq) dropwise. Causality: The initial N-acetylation is highly exothermic. Thermal control at 0 °C prevents the degradation of the N-oxide into dark, tarry polymeric byproducts.

  • Rearrangement: Slowly warm the mixture to room temperature, then heat to reflux for 5 hours. Causality: The [3,3]-sigmatropic rearrangement requires sustained thermal energy to overcome the activation barrier, driving the migration of the acetate group from the nitrogen to the adjacent methyl carbon.

  • Quenching & Phase Separation: Quench the reaction with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with ethyl acetate. Causality: The density of the product (1.186 g/cm³) ensures it partitions cleanly into the upper organic layer during ethyl acetate extraction, leaving water-soluble acetate salts in the lower aqueous phase.

Protocol B: Analytical Validation & Non-Thermal Purification

  • TGA/DSC Profiling: Before any purification, subject a 5 mg crude sample to Thermogravimetric Analysis (TGA). Causality: We must map the exact onset of thermal decomposition relative to its 305.8 °C boiling point. If TGA shows mass loss (decomposition) beginning at <280 °C, all forms of distillation must be abandoned.

  • Chromatographic Isolation: Purify the crude extract via flash column chromatography using a Hexanes/Ethyl Acetate gradient. Causality: This bypasses the thermodynamic risks identified in step 1, ensuring the structural integrity of the ester linkage is maintained.

  • LC-MS Verification: Analyze the purified fraction via LC-MS (ESI+). Causality: The appearance of a dominant [M+H]+ peak at m/z 202.08 self-validates the protocol, confirming both the target molecular weight (201.22 g/mol ) and the complete consumption of the N-oxide precursor.

Workflow Visualization

Workflow N1 2-Methylquinoline N-oxide (Starting Material) N2 Acetic Anhydride (Ac2O) Activation at 0 °C N1->N2 Addition N3 [3,3]-Sigmatropic Rearrangement (Reflux, 5h) N2->N3 Heating N4 Crude Quinolin-2-ylmethyl acetate (MW: 201.22 g/mol) N3->N4 Quench & Extract N5 Thermal Analysis (TGA/DSC) Assess BP: 305.8 °C N4->N5 Quality Control N6 Purification (Silica Gel Chromatography) N5->N6 Avoid Distillation N7 Pure Target Compound (CAS: 60483-07-0) N6->N7 Final Validation

Workflow for Quinolin-2-ylmethyl acetate synthesis and thermal validation.

Conclusion

For the application scientist, Quinolin-2-ylmethyl acetate represents a powerful building block, provided its physicochemical constraints are respected. By anchoring synthetic workflows to its precise molecular weight (201.22 g/mol ) and designing purification strategies that circumvent its high boiling point (305.8 °C), researchers can achieve high-yield, scalable production suitable for advanced drug development pipelines.

References

  • Benchchem. "Quinolin-2-ylmethyl acetate | 60483-07-0".
  • Guidechem. "喹啉- 2-基)乙酸甲酯 cas号 60483-07-0 分子式".
  • PubChemLite / Uni.lu. "C12H11NO2S - Explore - PubChemLite".
  • Molaid. "喹啉-2-基甲基乙酸酯- CAS号60483-07-0".

Sources

Foundational

Solubility profile of quinolin-2-ylmethyl acetate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Quinolin-2-ylmethyl Acetate in Organic Solvents Authored by: A Senior Application Scientist Abstract: The solubility of an active pharmaceutical ingredient (API) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Quinolin-2-ylmethyl Acetate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of quinolin-2-ylmethyl acetate, a quinoline derivative of interest in pharmaceutical research. In the absence of extensive published empirical data for this specific molecule, this document synthesizes theoretical principles of solubility, predicted solubility behavior based on structural analogs, and provides a robust, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive framework and the practical tools for generating precise and reliable solubility data.

Introduction: The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, the journey of a potential drug candidate from discovery to a marketable product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties.[1] Among these, solubility stands out as a cornerstone characteristic that dictates the feasibility and efficiency of numerous developmental stages.[2] For quinolin-2-ylmethyl acetate, a heterocyclic compound with potential biological activity, understanding its solubility in various organic solvents is not merely an academic exercise but a crucial step in its potential development.[3][4]

The solid-state form of an API, whether it be a specific crystalline polymorph, an amorphous solid, or a solvate, directly impacts its solubility and, consequently, its dissolution rate and bioavailability.[1] Different solid forms of the same compound can exhibit vastly different solubilities, stabilities, and manufacturing properties. Therefore, a thorough solid-state characterization is an indispensable precursor to any meaningful solubility study.[1][5]

This guide will first delve into the theoretical underpinnings of solubility, focusing on the interplay between the solute (quinolin-2-ylmethyl acetate) and various organic solvents. Subsequently, a detailed, step-by-step experimental protocol for determining thermodynamic solubility via the widely accepted shake-flask method will be presented.[6] Finally, a discussion on the expected solubility profile and the interpretation of experimental data will be provided, empowering researchers to make informed decisions in their development endeavors.

Theoretical Framework: Predicting the Solubility of Quinolin-2-ylmethyl Acetate

The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[7] This concept is rooted in the intermolecular forces between solute and solvent molecules. For quinolin-2-ylmethyl acetate, its molecular structure (Figure 1) offers key insights into its likely solubility behavior.

Figure 1: Chemical Structure of Quinolin-2-ylmethyl Acetate Molecular Formula: C₁₂H₁₁NO₂[8]

The structure features a quinoline ring system, which is aromatic and relatively non-polar, fused to a pyridine ring containing a nitrogen atom. This nitrogen atom, along with the ester functional group, introduces polarity and the potential for hydrogen bonding. The overall solubility will be a balance between the non-polar character of the fused aromatic rings and the polar nature of the nitrogen and ester moieties.

Based on the structure, we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atom in the quinoline ring and the oxygen atoms in the ester group of quinolin-2-ylmethyl acetate can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in lower alcohols.[9][10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have large dipole moments and are excellent at solvating polar molecules.[10] High solubility is anticipated in these solvents. Acetonitrile, being less polar than DMSO and DMF, is expected to be a reasonably good solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity introduced by the nitrogen and ester groups, the solubility of quinolin-2-ylmethyl acetate in nonpolar solvents is predicted to be low. The energy required to break the solute-solute interactions in the crystal lattice will not be sufficiently compensated by the weak van der Waals forces with nonpolar solvent molecules.[10]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and are generally good at dissolving a wide range of organic compounds. Moderate solubility is expected for quinolin-2-ylmethyl acetate in chlorinated solvents.[9]

The polarity of the solvent has a significant effect on the dipole moment and solvation energy of quinoline derivatives, which in turn influences their solubility.[11]

Solid-State Characterization: A Prerequisite for Accurate Solubility Measurement

Before embarking on solubility measurements, it is imperative to characterize the solid form of the quinolin-2-ylmethyl acetate being used. The presence of different polymorphs or an amorphous form can lead to significant variations in measured solubility.[12] A comprehensive solid-state characterization should include the following techniques:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form of a compound.[1][2] A unique PXRD pattern serves as a fingerprint for a specific polymorph.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[5][13] It is used to determine the melting point, and glass transition temperature (for amorphous materials), and to identify polymorphic transitions.[2]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[1] It is useful for identifying the presence of solvates or hydrates.

  • Microscopy (e.g., Scanning Electron Microscopy - SEM): SEM can provide information on the particle size and morphology of the solid material, which can influence the dissolution rate.[1][12]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[14] It is a conceptually simple yet powerful technique that involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.[14][15]

Materials and Equipment
  • Quinolin-2-ylmethyl acetate (solid, with known solid-state form)

  • Organic solvents of interest (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of quinolin-2-ylmethyl acetate to a series of vials. The key is to have undissolved solid present at the end of the equilibration period to ensure saturation.[15][16]

  • Addition of Solvent: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 300 RPM) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[15] It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.[15][16] This step is critical to avoid overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis: Analyze the concentration of quinolin-2-ylmethyl acetate in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[6][16][17] A calibration curve prepared with known concentrations of the compound should be used for quantification.[18]

Data Presentation

The solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents.

Table 1: Hypothetical Solubility Data for Quinolin-2-ylmethyl Acetate at 25°C

SolventSolvent ClassDielectric Constant (ε) at 20°CPredicted SolubilityMeasured Solubility (mg/mL)Measured Solubility (mol/L)
HexaneNonpolar1.88Low
TolueneNonpolar2.38Low
DichloromethaneChlorinated9.08Moderate
AcetonePolar Aprotic20.7Moderate-High
AcetonitrilePolar Aprotic37.5Moderate-High
Dimethylformamide (DMF)Polar Aprotic36.7High
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7High
EthanolPolar Protic24.5Moderate-High
MethanolPolar Protic32.7Moderate-High

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Solid-State Characterization (PXRD, DSC, TGA) B Add Excess Solid to Vial C Add Known Volume of Solvent B->C D Seal and Agitate (Constant Temperature) C->D E Allow Solid to Settle D->E F Withdraw Supernatant E->F G Filter (0.22 µm) F->G H Dilute Sample G->H I Analyze Concentration (HPLC/UV-Vis) H->I J J I->J Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Discussion and Interpretation of Results

The experimentally determined solubility data should be analyzed in the context of the theoretical principles discussed earlier. A correlation between solvent polarity (as indicated by the dielectric constant or other polarity scales) and solubility should be investigated. For instance, plotting the logarithm of solubility against the dielectric constant can reveal trends.

Deviations from the expected trends can provide valuable insights into specific solute-solvent interactions. For example, the ability of protic solvents to form hydrogen bonds may lead to enhanced solubility compared to aprotic solvents with similar dielectric constants.

The relationship between the chemical structure of quinolin-2-ylmethyl acetate and its solubility in different solvents is a complex interplay of intermolecular forces.[19] The data generated from the described protocol will be invaluable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.

  • Formulation Science: Identifying suitable solvent systems for liquid formulations or for use in advanced formulation strategies like solid dispersions to enhance the bioavailability of poorly soluble compounds.[2]

  • Preclinical Development: Understanding the dissolution behavior in biorelevant media.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of quinolin-2-ylmethyl acetate in organic solvents. By integrating theoretical predictions with a robust experimental protocol, researchers can generate the high-quality, reliable data necessary to advance the development of this and other promising pharmaceutical compounds. A thorough understanding of solubility is not just a regulatory requirement but a scientific necessity for successful drug development.

References

  • Vertex AI Search. (n.d.). Chapter 3. Analytical Techniques in Solid-state Characterization | Request PDF.
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ResearchGate. (n.d.). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.
  • OMICS International. (n.d.). Journal of Analytical & Bioanalytical Techniques - Solid State Characterization and Pharmaceutical Development.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • National Institutes of Health. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC.
  • Open Access Journals. (n.d.). Solid-State Characterization in Drug Development and Formulation.
  • Blog. (2025, October 27). What is the solubility of quinoline in different solvents for antimalarial formulations?.
  • International Journal of PharmTech Research. (n.d.). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques.
  • NextSDS. (n.d.). (quinolin-2-yl)methyl acetate — Chemical Substance Information.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives.
  • Benchchem. (n.d.). Technical Guide: Solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline in Organic Solvents.
  • PubMed. (2024, March 16). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Quinolin-2-ylmethyl Acetate Derivatives

Introduction: The Quinoline Scaffold in Modern Chemistry The quinoline moiety, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline moiety, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1] First isolated from coal tar in 1834, quinoline and its derivatives are found in numerous natural alkaloids, most notably the antimalarial agent quinine.[1] This privileged scaffold is central to a vast array of pharmaceuticals exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3]

Quinolin-2-ylmethyl acetate and its derivatives represent a specific subclass of functionalized quinolines. The introduction of an acetoxymethyl group at the 2-position provides a versatile handle for further synthetic transformations and can modulate the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. This guide offers a comprehensive exploration of the primary synthetic pathways to these valuable compounds, designed for researchers, scientists, and drug development professionals. We will delve into the foundational methods for constructing the quinoline core, strategies for functionalizing the 2-methyl precursor, and the final acetylation step, emphasizing the causality behind experimental choices and providing field-proven protocols.

Part 1: Synthesis of the 2-Methylquinoline (Quinaldine) Precursor

The journey to quinolin-2-ylmethyl acetate begins with the synthesis of its precursor, 2-methylquinoline, commonly known as quinaldine. Several classical named reactions provide robust and scalable access to this essential building block.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a highly effective method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] To produce 2-methylquinoline, aniline is reacted with crotonaldehyde, which can be generated in situ from paraldehyde (a trimer of acetaldehyde).[5] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[4]

Causality and Mechanistic Insight: The reaction proceeds via a series of steps. First, the α,β-unsaturated aldehyde (crotonaldehyde) undergoes a Michael addition with the aniline. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration. The final step is an oxidation reaction, where another molecule of the intermediate Schiff base acts as a hydride acceptor, leading to the aromatic quinoline ring and a reduced byproduct.[4] The use of a strong acid like hydrochloric acid is crucial for catalyzing both the cyclization and dehydration steps. However, these harsh conditions can lead to polymerization and tar formation, a common issue with this synthesis.[6]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

  • Reaction Setup: In a fume hood, equip a 2-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add aniline (1.0 mol, 93.13 g) and concentrated hydrochloric acid (2.5 mol, ~250 mL). Stir the mixture to form a slurry of aniline hydrochloride. Cool the flask in an ice-water bath.

  • Reagent Addition: Slowly add paraldehyde (1.5 mol, 198.2 g) dropwise from the dropping funnel to the vigorously stirred, cooled mixture over a period of 2-3 hours. Maintain the internal temperature below 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction is exothermic and should be heated cautiously at first. Maintain reflux for 6-8 hours. The mixture will darken significantly.

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the solution strongly alkaline (pH > 10) by the slow addition of concentrated sodium hydroxide solution, while cooling the flask in an ice bath.

  • Isolation: Set up the apparatus for steam distillation. Steam distill the mixture until the distillate is no longer oily and is clear. The 2-methylquinoline will co-distill with water.

  • Purification: Separate the organic layer from the distillate using a separatory funnel. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and purify by vacuum distillation to afford 2-methylquinoline as a colorless to pale-yellow oil.

The Friedländer Synthesis

The Friedländer synthesis is another cornerstone method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[7] To synthesize a 2-methylquinoline derivative, a 2-aminoaryl ketone (like 2-aminobenzophenone) can be reacted with acetone.[8]

Causality and Mechanistic Insight: The reaction can proceed via two main pathways depending on the conditions.[8]

  • Aldol Condensation Pathway (Base-catalyzed): An initial aldol condensation occurs between the two carbonyl compounds. The resulting adduct then undergoes intramolecular cyclization and dehydration to form the quinoline.

  • Schiff Base Pathway (Acid-catalyzed): The amino group of the 2-aminoaryl ketone reacts with the second carbonyl compound to form a Schiff base (imine). This is followed by an intramolecular cyclization and dehydration. The choice of catalyst (acid or base) directs the initial step, but both pathways converge to the same quinoline product.

Diagram: Friedländer Synthesis Mechanism (Schiff Base Pathway)

Caption: Acid-catalyzed Friedländer mechanism via Schiff base formation.

Part 2: Functionalization of the 2-Methyl Group

With the 2-methylquinoline precursor in hand, the next critical stage is the functionalization of the methyl group to introduce an oxygen atom, paving the way for acetylation. The methyl group at the 2-position of the quinoline ring is analogous to a benzylic position, exhibiting enhanced reactivity that can be exploited for selective transformations.[9]

Pathway A: Oxidation and Reduction

A reliable two-step sequence involves the oxidation of the methyl group to an aldehyde, followed by the selective reduction of the aldehyde to a primary alcohol.

Step 2.1.1: Oxidation with Selenium Dioxide (SeO₂)

Selenium dioxide is a specific and effective reagent for the oxidation of activated methyl groups (like those in the 2- or 4-position of quinoline) to aldehydes.[10][11][12]

Causality and Experimental Choice: The reaction proceeds via an ene reaction followed by a[13][14]-sigmatropic rearrangement.[15] Using a solvent like dioxane is common, and the reaction is typically performed at reflux.[10][13] It is crucial to use a stoichiometric amount or a slight excess of SeO₂ to ensure complete conversion. A key insight is that any over-oxidation to the carboxylic acid (quinaldic acid) can complicate the isolation of the aldehyde product.[10] Therefore, careful control of reaction time and stoichiometry is necessary.

Experimental Protocol: SeO₂ Oxidation of 2-Methylquinoline

  • Reaction Setup: In a fume hood (caution: selenium compounds are toxic), equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add 2-methylquinoline (1.0 mol, 143.18 g), selenium dioxide (1.1 mol, 122.06 g), and 1,4-dioxane (1 L).

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. A black precipitate of elemental selenium will form.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the selenium precipitate. Wash the precipitate with a small amount of dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude quinoline-2-carboxaldehyde can be purified by vacuum distillation or by forming a bisulfite adduct, which is then decomposed to regenerate the pure aldehyde.

Step 2.1.2: Reduction to Quinolin-2-ylmethanol

The resulting quinoline-2-carboxaldehyde can be selectively reduced to the corresponding primary alcohol, quinolin-2-ylmethanol, using a mild reducing agent like sodium borohydride (NaBH₄).

Causality and Experimental Choice: Sodium borohydride is an ideal choice for this transformation. It is a chemoselective reducing agent that will readily reduce aldehydes and ketones but will not reduce the aromatic quinoline ring system under standard conditions.[16] The reaction is typically performed in an alcoholic solvent like ethanol or methanol at cool to ambient temperatures.

Experimental Protocol: Reduction of Quinoline-2-carboxaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-2-carboxaldehyde (1.0 mol, 157.16 g) in absolute ethanol (1.5 L).

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (1.2 mol, 45.4 g) portion-wise over 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water to decompose excess NaBH₄. Add 1 M HCl to neutralize the mixture until it is slightly acidic (pH ~6).

  • Isolation: Remove most of the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to yield crude quinolin-2-ylmethanol, which can be purified by recrystallization or column chromatography.

Pathway B: Radical Halogenation and Nucleophilic Substitution

An alternative and more direct route involves the free-radical bromination of the 2-methyl group followed by a nucleophilic substitution to introduce the acetate group.

Step 2.2.1: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction allows for the selective bromination of allylic and benzylic positions. The methyl group of 2-methylquinoline is sufficiently activated for this transformation using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or AIBN.

Causality and Experimental Choice: NBS serves as a source of a constant, low concentration of elemental bromine (Br₂), which is necessary for the radical chain reaction to proceed while minimizing competitive electrophilic addition to any potential double bonds. The reaction is performed in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux, with initiation by light or a chemical initiator. This method directly converts the methyl group into a bromomethyl group, an excellent electrophile for the subsequent step.

Experimental Protocol: Bromination of 2-Methylquinoline

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a light source (e.g., a 150W lamp).

  • Charging Reactants: To the flask, add 2-methylquinoline (1.0 mol, 143.18 g), N-Bromosuccinimide (1.05 mol, 186.8 g), a catalytic amount of benzoyl peroxide (0.02 mol, 4.8 g), and carbon tetrachloride (1.5 L).

  • Reaction: Heat the mixture to reflux while irradiating with the lamp. The reaction is typically complete within 1-3 hours. The denser succinimide byproduct will float to the surface upon completion.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Isolation: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 2-(bromomethyl)quinoline. This product is often used in the next step without further purification due to its lachrymatory nature and potential instability.

Part 3: The Final Acetylation Step

The final transformation to quinolin-2-ylmethyl acetate can be achieved from either the alcohol intermediate (Pathway A) or the bromo intermediate (Pathway B).

Acetylation of Quinolin-2-ylmethanol

This is a standard esterification of a primary alcohol. The most common and effective method involves reaction with acetic anhydride in the presence of a base like pyridine.[14]

Causality and Experimental Choice: Acetic anhydride is the acylating agent. Pyridine serves a dual purpose: it acts as the solvent and as a base to neutralize the acetic acid byproduct, driving the reaction to completion. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to significantly accelerate the reaction.[14]

Experimental Protocol: Acetylation of Quinolin-2-ylmethanol

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve quinolin-2-ylmethanol (1.0 mol, 159.18 g) in dry pyridine (1 L).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.2 mol, 122.5 g) dropwise. Add a catalytic amount of DMAP (0.01 mol, 1.2 g).

  • Reaction: Remove the ice bath and stir the reaction at room temperature overnight. Monitor by TLC for the disappearance of the starting alcohol.

  • Work-up: Pour the reaction mixture into a beaker of ice water with stirring.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 500 mL). Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel or vacuum distillation to afford pure quinolin-2-ylmethyl acetate.[10]

Nucleophilic Substitution of 2-(Bromomethyl)quinoline

This pathway utilizes the product from the NBS bromination and involves a direct Sₙ2 reaction with an acetate salt, such as potassium acetate or sodium acetate.

Causality and Experimental Choice: 2-(Bromomethyl)quinoline is an excellent Sₙ2 substrate (a benzylic-type halide). Acetate is a reasonably good nucleophile. The reaction is typically run in a polar aprotic solvent like DMF or acetone to facilitate the Sₙ2 mechanism. This method is often very clean and high-yielding.

Diagram: Overall Synthetic Workflow

Caption: Key synthetic pathways to quinolin-2-ylmethyl acetate.

Part 4: Comparative Analysis and Modern Methodologies

The choice between the classical pathways described depends on several factors, including reagent availability, safety considerations, and desired scale.

Parameter Pathway A (Oxidation-Reduction) Pathway B (Halogenation-Substitution)
Reagents SeO₂: Highly toxic, requires careful handling. NaBH₄: Standard, safe lab reagent.NBS: Corrosive, handle with care. KOAc: Benign salt.
Solvents Dioxane: Potential peroxide former. Ethanol: Benign.CCl₄: Carcinogenic, often replaced with other non-polar solvents. DMF/Acetone: Standard lab solvents.
Intermediates Aldehyde and alcohol are generally stable and easy to characterize.Bromomethyl intermediate is a lachrymator and can be unstable; often used crude.
Atom Economy Lower, involves addition of oxygen and hydrogen atoms followed by elimination of water.Higher, more direct substitution.
Overall Steps 3 steps from 2-methylquinoline.2 steps from 2-methylquinoline.

Table 1. Comparison of the primary synthetic pathways.

While classical methods are robust, modern organic synthesis continues to offer new strategies. Palladium-catalyzed methods, such as the aza-Wacker oxidative cyclization, provide novel routes to the 2-methylquinoline core under milder conditions. Furthermore, advancements in C-H activation and functionalization could one day provide a more direct route from 2-methylquinoline to the final product, bypassing the need for stoichiometric oxidants or halogenating agents.

Conclusion

The synthesis of quinolin-2-ylmethyl acetate derivatives is a multi-step process that relies on a firm foundation of classical organic reactions. The construction of the 2-methylquinoline core via methods like the Doebner-von Miller or Friedländer synthesis is the critical first stage. Subsequently, chemists have two primary, reliable pathways for functionalizing the methyl group: a three-step oxidation-reduction-acetylation sequence or a more direct two-step halogenation-substitution route. The selection of a specific pathway is a strategic decision based on balancing factors of safety, efficiency, and scalability. As synthetic methodology continues to advance, the development of more atom-economical and environmentally benign routes will undoubtedly become a focus for future research, further enhancing the accessibility of this important class of heterocyclic compounds.

References

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1685. Available at: [Link][10][13]

  • GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]

  • Wikipedia. (2023). Friedländer synthesis. Available at: [Link]

  • Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(1), 173-175. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-252. Available at: [Link]

  • Google Patents. (2016). CN105968115A - Quinoline compounds and preparation method thereof.
  • Al-Trawneh, M. H., et al. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journal of Organic Chemistry, 6, 99. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the current quinoline reduction with previous protocols. Available at: [Link]

  • Castillo-Ríos, D., González-Gutiérrez, I. A., & González Gutiérrez, J. P. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society, 70(2), 6336-6339. Available at: [Link]

  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]

  • Mamedov, V. A., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Scientific Reports, 14(1), 25892. Available at: [Link]

  • Młochowski, J., et al. (2010). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 15(12), 8895-8945. Available at: [Link]

  • Cheng, C.-C., & Yan, S.-J. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(5), 2631-2673. Available at: [Link]

  • Yuan, W.-C., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 14(5), 441. Available at: [Link]

  • Chen, Y. L., et al. (1988). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. Yao Xue Xue Bao, 23(7), 503-509. Available at: [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Available at: [Link]

  • Wang, T., et al. (2021). A rapid and practical direct α-halogenation of carboxylic acids with N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA). ChemRxiv. Available at: [Link]

  • Bas-Gómez, G., et al. (2024). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 15(3), 633-644. Available at: [Link]

  • Dlamini, S. B. (2019). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal, ResearchSpace. Available at: [Link]

  • Patel, H. V., & Patel, V. S. (1982). Halogenation of (a) 2-Hydroxy .. 4-methyl quinolines and (b) 2,4-Dihydroxy quinolines: (3 .. Halogenated carbostyrils). Journal of the Indian Chemical Society, 59(4), 471-473. Available at: [Link]

  • ResearchGate. (1977). An improvement in the Doebner-Miller synthesis of quinaldines. Available at: [Link]

  • Ataman Kimya. (n.d.). 2-METHYL QUINOLINE. Available at: [Link]

  • ResearchGate. (n.d.). 15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. Available at: [Link]

  • Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRIDINES, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. Heterocycles, 35(1), 539-557. Available at: [Link]

  • Kumar, A., et al. (2015). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 13(31), 8479-8485. Available at: [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Available at: [Link]

  • ResearchGate. (2025). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Available at: [Link]

  • Zhu, Y., et al. (2009). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry, 74(3), 1033-1041. Available at: [Link]

  • Omura, S., et al. (1976). Production of quinoline-2-methanol and quinoline-2-methanol acetate by a new species of Kitasatoa Kitasato griseophaeus. The Journal of Antibiotics, 29(8), 797-803. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Step-by-Step Preparation and Isolation of Quinolin-2-ylmethyl Acetate

Abstract This comprehensive guide details the synthesis, isolation, and characterization of quinolin-2-ylmethyl acetate, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthesis, isolation, and characterization of quinolin-2-ylmethyl acetate, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the preparation of the precursor, quinolin-2-ylmethanol, followed by its efficient acetylation. This document provides a robust framework for researchers, offering in-depth procedural details, mechanistic insights, and expected analytical data for confident execution and product validation.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The functionalization of the quinoline ring system allows for the fine-tuning of these biological activities. Quinolin-2-ylmethyl acetate serves as a key intermediate, enabling further molecular elaboration through its reactive acetate group. This guide provides a detailed, reliable protocol for its preparation and purification, aimed at researchers and professionals in the field of synthetic and medicinal chemistry.

Overall Reaction Scheme

The synthesis of quinolin-2-ylmethyl acetate is accomplished in two sequential steps:

  • Synthesis of Quinolin-2-ylmethanol: This precursor can be synthesized via various established methods for quinoline ring formation. One common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]

  • Acetylation of Quinolin-2-ylmethanol: The hydroxyl group of quinolin-2-ylmethanol is then acetylated using acetic anhydride in the presence of a base catalyst, such as pyridine, to yield the final product.

Reaction_Scheme Starting_Materials 2-Aminobenzaldehyde + Methyl Ketone Precursor Quinolin-2-ylmethanol Starting_Materials->Precursor Friedländer Annulation Final_Product Quinolin-2-ylmethyl acetate Precursor->Final_Product Acetylation (Acetic Anhydride, Pyridine)

Caption: Overall synthetic route to quinolin-2-ylmethyl acetate.

Experimental Protocols

Part 1: Synthesis of Quinolin-2-ylmethanol (Precursor)

This protocol is adapted from established Friedländer synthesis methodologies.[2]

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in absolute ethanol, add acetone (1.1 eq).

  • Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Part 2: Acetylation of Quinolin-2-ylmethanol to Quinolin-2-ylmethyl Acetate

This protocol is based on standard acetylation procedures for primary alcohols.

Materials:

  • Quinolin-2-ylmethanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve quinolin-2-ylmethanol (1.0 eq) in dry pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Acetylation Start_1 Mix 2-Aminobenzaldehyde and Acetone in Ethanol Reaction_1 Add Sodium Ethoxide and Reflux Start_1->Reaction_1 Workup_1 Quench, Extract, and Wash Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Product_1 Quinolin-2-ylmethanol Purification_1->Product_1 Start_2 Dissolve Quinolin-2-ylmethanol in Pyridine Product_1->Start_2 Reaction_2 Add Acetic Anhydride at 0°C, then RT Start_2->Reaction_2 Workup_2 Quench, Extract, and Wash Reaction_2->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Product_2 Quinolin-2-ylmethyl Acetate Purification_2->Product_2

Caption: Step-by-step experimental workflow.

Data Summary and Characterization

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Quinolin-2-ylmethanol

PropertyValue
Molecular FormulaC₁₀H₉NO
Molecular Weight159.18 g/mol
AppearanceWhite to off-white solid
Melting Point73-75 °C

Table 2: Expected Characterization Data for Quinolin-2-ylmethyl Acetate

Analysis TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): ~8.1 (d, 1H), ~7.8-7.5 (m, 4H), ~7.3 (d, 1H), ~5.4 (s, 2H, -CH₂-), ~2.2 (s, 3H, -CH₃). The exact shifts and coupling constants will depend on the specific spectrometer and solvent used. The signals for the quinoline ring protons are expected in the aromatic region, with the methylene protons appearing as a singlet and the acetyl methyl protons as another singlet further upfield.
¹³C NMR (CDCl₃)δ (ppm): ~170.5 (C=O), ~158.0 (C2), ~147.0 (C8a), ~136.5 (C4), ~129.5 (C8), ~129.0 (C5), ~127.5 (C6), ~127.0 (C7), ~121.5 (C3), ~118.5 (C4a), ~66.0 (-CH₂-), ~21.0 (-CH₃). The carbonyl carbon will be the most downfield signal, followed by the aromatic carbons of the quinoline ring. The methylene and methyl carbons will appear in the aliphatic region.
IR Spectroscopy ν (cm⁻¹): ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1740 (C=O stretch, characteristic of an ester), ~1600, ~1500 (C=C and C=N aromatic ring stretches), ~1230 (C-O stretch).
Mass Spectrometry Predicted [M+H]⁺: 202.08626.[3] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Discussion of Scientific Principles

Mechanism of Acetylation

The acetylation of quinolin-2-ylmethanol with acetic anhydride is catalyzed by pyridine. Pyridine serves a dual role in this reaction. Firstly, it acts as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is more electrophilic than acetic anhydride itself. Secondly, pyridine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side. The alcohol then attacks the acetyl group of the activated intermediate, leading to the formation of the ester and regeneration of the pyridine catalyst.

Acetylation_Mechanism Pyridine Pyridine Intermediate N-Acetylpyridinium Ion (Activated Intermediate) Pyridine->Intermediate Nucleophilic Attack Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Product Quinolin-2-ylmethyl Acetate Intermediate->Product Alcohol Quinolin-2-ylmethanol Alcohol->Product Nucleophilic Attack on Intermediate Byproduct Acetic Acid

Caption: Simplified mechanism of pyridine-catalyzed acetylation.

Purification Strategy

The purification of quinolin-2-ylmethyl acetate is critical to remove unreacted starting materials, the catalyst, and byproducts. The work-up procedure involving an acidic wash (1 M HCl) is designed to remove the basic pyridine catalyst by converting it into its water-soluble pyridinium salt. The subsequent wash with a saturated sodium bicarbonate solution neutralizes any remaining acidic species, including the acetic acid byproduct and any excess HCl. Finally, column chromatography on silica gel provides a highly purified product by separating it from any remaining non-polar impurities based on polarity.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful synthesis, isolation, and characterization of quinolin-2-ylmethyl acetate. By following the step-by-step procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The inclusion of expected characterization data serves as a reliable reference for product validation.

References

  • Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner. Retrieved March 26, 2026, from [Link]

  • Synthesis and Purification of Ethyl Acetate. (n.d.). Scribd. Retrieved March 26, 2026, from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). Impactfactor. [Link]

  • SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis of quinoline (58) from (2‐aminophenyl)methanol (56) and... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021). NCBI. [Link]

  • Quinolin-2-ylmethyl acetate (C12H11NO2). (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. (n.d.). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.). NASA. Retrieved March 26, 2026, from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. (n.d.). NIScPR. Retrieved March 26, 2026, from [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. [Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (2013). MDPI. [Link]

  • Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. (n.d.). Arkivoc. Retrieved March 26, 2026, from [Link]

  • Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. (n.d.). Asian Journal of Chemistry. Retrieved March 26, 2026, from [Link]

Sources

Application

Application Note: Quinolin-2-ylmethyl Acetate as a Privileged Scaffold in Pharmaceutical Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and therapeutic applications of quinolin-2-ylmethyl acetate. Mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and therapeutic applications of quinolin-2-ylmethyl acetate.

Mechanistic Rationale & Chemical Profiling

In the landscape of pharmaceutical drug discovery, the quinoline nucleus is universally recognized as a "privileged scaffold," forming the core of numerous antimalarial, antidiabetic, and epigenetic drugs. Quinolin-2-ylmethyl acetate (CAS: 60483-07-0) serves as a highly strategic intermediate for late-stage functionalization.

Why use the acetate ester instead of a benzylic halide? While 2-(chloromethyl)quinoline is highly reactive, it is notoriously unstable, prone to spontaneous dimerization, and degrades rapidly under the basic conditions required for many cross-coupling reactions. The acetate group in quinolin-2-ylmethyl acetate provides a "Goldilocks" level of reactivity. It remains stable under neutral and mildly acidic conditions, preventing unwanted side reactions during multi-step syntheses. However, in the presence of strong nucleophiles (e.g., thiolates, primary amines) or transition-metal catalysts, the acetate acts as an excellent leaving group, enabling rapid library generation without the need for harsh halogenating agents.

Synthetic Workflow: The Polonovski-Type Rearrangement

The most scalable and atom-economical method for synthesizing quinolin-2-ylmethyl acetate is via the oxidation of 2-methylquinoline followed by a Polonovski-type rearrangement[1].

Causality of the Mechanism: Direct oxidation of the C2-methyl group often leads to over-oxidation (yielding carboxylic acids). Instead, forming the N-oxide activates the adjacent methyl group. When 2-methylquinoline 1-oxide is treated with acetic anhydride, the N-oxide oxygen attacks the electrophilic carbonyl, generating a 1-acetoxy-2-methylquinolinium intermediate. The increased acidity of the C2-methyl protons allows for facile deprotonation, driving a [3,3]-sigmatropic rearrangement that elegantly transfers the acetate to the benzylic position[1].

G A 2-Methylquinoline B 2-Methylquinoline 1-oxide (Oxidation) A->B H2O2 / AcOH C 1-Acetoxy-2-methylquinolinium (Activation via Ac2O) B->C Acetic Anhydride D Quinolin-2-ylmethyl acetate (Polonovski Rearrangement) C->D -AcOH E Nucleophilic Substitution (Amines, Thiols) D->E SN2 F Hydrolysis & Oxidation (Aldehyde Formation) D->F Base / MnO2

Fig 1: Synthetic pathway and functionalization of quinolin-2-ylmethyl acetate.

Applications in Targeted Therapeutics

A. Epigenetic Modulators: DNA Methyltransferase (DNMT) Inhibitors

Aberrant DNA methylation by DNMT1 is a primary driver of tumor suppressor gene silencing in various cancers. Quinoline derivatives have emerged as potent non-nucleoside DNMT inhibitors. By utilizing quinolin-2-ylmethyl acetate as a precursor, medicinal chemists can introduce basic side chains (e.g., dimethylaminomethyl or N-methylpiperazinyl groups) at the C2 position. This functionalization drastically improves aqueous solubility and cellular permeability, yielding compounds with nanomolar activity against DNMT1 and a high selectivity window over non-cancerous cells[2].

B. Metabolic Disease: Alpha-Glucosidase Inhibitors

In the management of Type 2 Diabetes Mellitus, inhibiting the alpha-glucosidase enzyme delays carbohydrate digestion. Recent studies have utilized the quinoline scaffold to synthesize 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazoles[3]. By displacing the acetate group of quinolin-2-ylmethyl acetate with thiol nucleophiles, researchers generated flexible thioether linkages. The quinoline nitrogen acts as a crucial hydrogen bond acceptor within the enzyme's binding pocket, resulting in highly potent inhibitors[3].

G Drug Quinoline-based DNMTi Complex Inhibitor-DNMT1 Complex Drug->Complex Binds Active Site Enzyme DNMT1 Enzyme Enzyme->Complex Catalysis Blocked DNA Unmethylated Suppressor DNA Complex->DNA Prevents Methylation Transcription Gene Re-expression & Apoptosis DNA->Transcription Epigenetic Reactivation

Fig 2: Mechanism of action for quinoline-based DNMT1 inhibitors in oncology.

Quantitative Data Presentation

The table below summarizes the biological efficacy of advanced drug candidates synthesized using the 2-substituted quinoline core derived from acetate/halide intermediates.

Therapeutic TargetCompound Class / LeadIC50 / PotencyKey Structural FeatureRef
DNMT1 (Oncology) Quinoline-based DNMTi (Compound 14)0.4 μM (HCT-116 cells)Basic dimethylaminomethyl side chains at C2[2]
α-Glucosidase (Diabetes) 2-(quinoline-2-ylthio)acetamide (Compound 10c)0.18 ± 0.00 μMDiphenyl-imidazole linkage via thioether[3]

Validated Experimental Protocols

Protocol A: Synthesis of Quinolin-2-ylmethyl Acetate via Polonovski Rearrangement

This protocol is designed as a self-validating system to ensure high-fidelity intermediate generation.

  • N-Oxidation: Dissolve 2-methylquinoline (1.0 eq) in glacial acetic acid (0.5 M). Add 30% aqueous H2​O2​ (1.5 eq) dropwise at room temperature.

  • Heating: Heat the mixture to 70°C for 12 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 1:1). The N-oxide product will exhibit a significantly lower Rf​ value due to increased polarity compared to the starting material.

  • Concentration: Remove acetic acid under reduced pressure to isolate crude 2-methylquinoline 1-oxide.

  • Rearrangement: Dissolve the crude N-oxide in excess acetic anhydride (5.0 eq). Heat to 95°C for 3 hours. The solution will darken as the 1-acetoxy-2-methylquinolinium intermediate forms and rearranges[1].

  • Quench & Extraction: Cool to 0°C and pour over crushed ice to hydrolyze unreacted acetic anhydride. Neutralize carefully with saturated NaHCO3​ until pH ~7.5. Extract with ethyl acetate (3x).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography.

    • Validation Checkpoint 2: FT-IR will show a strong ester carbonyl stretch at ~1740 cm⁻¹. ¹H-NMR ( CDCl3​ ) will reveal a characteristic singlet for the benzylic CH2​ protons at ~5.3 ppm, confirming the acetate migration.

Protocol B: Thioether Functionalization (Synthesis of α-Glucosidase Inhibitor Precursors)

Utilizing the acetate as a superior leaving group for nucleophilic substitution.

  • Substrate Preparation: Dissolve quinolin-2-ylmethyl acetate (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Nucleophile Activation: In a separate flask, dissolve the target thiol (e.g., diphenyl-imidazole-thiol) (1.1 eq) in DMF. Add anhydrous K2​CO3​ (2.0 eq) and stir for 15 minutes to generate the highly nucleophilic thiolate anion.

  • Substitution: Add the thiolate solution dropwise to the quinoline solution at 0°C.

    • Causality Note: The acetate group enables rapid SN​2 displacement without the need for complex Mitsunobu reagents, preventing the formation of phosphine oxide byproducts.

  • Isolation: Stir at room temperature for 4 hours. Quench with ice water to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

    • Validation Checkpoint 3: Successful displacement is validated by the disappearance of the acetate carbonyl peak in FT-IR and an upfield shift of the benzylic protons in ¹H-NMR (from ~5.3 ppm to ~4.1 ppm), confirming the transition from an oxygen to a sulfur linkage[3].

References[3] Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. PubMed / European Journal of Medicinal Chemistry.

URL:[Link][2] Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. PMC / National Institutes of Health. URL:[Link][1] Rate studies and their mechanistic implications for the reaction of 2-methylquinoline 1-oxide and acetic anhydride. The Journal of Organic Chemistry / ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Quinolin-2-ylmethyl Acetate Esterification Reactions

Welcome to the technical support center for the synthesis of quinolin-2-ylmethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of quinolin-2-ylmethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the esterification of quinolin-2-ylmethanol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to help you identify and resolve issues related to impurities in your reaction.

I. Understanding the Reaction: An Overview

The esterification of quinolin-2-ylmethanol to quinolin-2-ylmethyl acetate is a fundamental transformation in medicinal chemistry and materials science.[1] The most common method involves the acylation of the primary alcohol with an acetylating agent, such as acetic anhydride, often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[2][3] While seemingly straightforward, this reaction can be prone to the formation of several impurities that can complicate purification and compromise the final product's purity.

This guide will walk you through the identification, prevention, and removal of these common impurities, ensuring a higher yield and purity of your target compound.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding impurities in this esterification.

Q1: What are the most common impurities I should expect in the synthesis of quinolin-2-ylmethyl acetate?

A1: The most frequently encountered impurities include:

  • Unreacted quinolin-2-ylmethanol: Incomplete conversion is a common source of this impurity.

  • Acetic acid: This is a byproduct of the reaction when using acetic anhydride as the acetylating agent.[4]

  • Quinoline N-oxide: While less common in the absence of a strong oxidizing agent, the nucleophilic nitrogen of the quinoline ring can sometimes be oxidized under certain conditions.[5]

  • Hydrolysis product: The desired ester, quinolin-2-ylmethyl acetate, can hydrolyze back to quinolin-2-ylmethanol during aqueous workup, especially under acidic or basic conditions.

  • Catalyst-related impurities: If using a catalyst like DMAP, residual catalyst or its acylated form can be present in the crude product.[6]

Q2: My TLC plate shows a spot that streaks or "tails." What is the likely cause?

A2: Streaking or tailing of spots on a silica gel TLC plate is a very common issue when analyzing basic compounds like quinolines.[4] Silica gel is slightly acidic, leading to strong interactions with the basic nitrogen atom of the quinoline ring.[4] This can be resolved by adding a small amount of a basic modifier, such as triethylamine (0.1-2.0%) or a few drops of a 10% solution of ammonia in methanol, to your mobile phase.[4]

Q3: I see a new spot on my TLC after aqueous workup that has the same Rf as my starting material. What is happening?

A3: This is a strong indication that your product, quinolin-2-ylmethyl acetate, is hydrolyzing back to quinolin-2-ylmethanol during the workup. Esters can be sensitive to both acidic and basic conditions, and prolonged exposure to aqueous environments, especially at elevated temperatures, can lead to hydrolysis.

III. In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the esterification reaction.

Problem 1: Incomplete Conversion - Unreacted Starting Material

Symptom: TLC or NMR analysis of the crude product shows a significant amount of unreacted quinolin-2-ylmethanol.

Causality Analysis: Incomplete conversion can be due to several factors:

  • Insufficient Acetylating Agent: Not using a sufficient excess of the acetylating agent can lead to an incomplete reaction.

  • Inactive Catalyst: The catalyst (e.g., DMAP) may be old or degraded, leading to a sluggish reaction.

  • Low Reaction Temperature or Insufficient Time: The reaction may not have been allowed to proceed to completion.

  • Presence of Water: Moisture in the reactants or solvent can consume the acetic anhydride, reducing its effective concentration.

Troubleshooting Workflow:

start Incomplete Conversion check_reagents Check Reagents - Purity of starting materials? - Freshness of acetic anhydride and catalyst? - Anhydrous solvent? start->check_reagents increase_equivalents Increase Equivalents - Increase acetic anhydride to 1.5-2.0 eq. - Ensure catalytic amount of DMAP (5-10 mol%) is used. check_reagents->increase_equivalents Reagents OK optimize_conditions Optimize Conditions - Increase reaction time. - Cautiously increase temperature (monitor for side products). increase_equivalents->optimize_conditions monitor_reaction Monitor Reaction - Use TLC to track disappearance of starting material. optimize_conditions->monitor_reaction end Complete Conversion monitor_reaction->end Reaction Complete

Caption: Troubleshooting workflow for incomplete conversion.

Solutions:

  • Reagent Stoichiometry and Quality:

    • Ensure all glassware is thoroughly dried. Use anhydrous solvents.

    • Use a fresh bottle of acetic anhydride.

    • Increase the molar equivalents of acetic anhydride to 1.5-2.0 equivalents relative to the alcohol.

    • If using DMAP, ensure it is of high purity and used in a catalytic amount (e.g., 5-10 mol%).[2]

  • Reaction Conditions:

    • Monitor the reaction progress by TLC until the starting alcohol spot is no longer visible.

    • If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC.

Problem 2: Presence of Acidic Impurities

Symptom: The crude product has a vinegar-like smell, and NMR analysis shows a broad singlet around 10-12 ppm, characteristic of a carboxylic acid.

Causality Analysis: The primary acidic impurity is acetic acid, the byproduct of the reaction of acetic anhydride with the alcohol. If any moisture is present, it will also react with acetic anhydride to form acetic acid.

Solutions:

  • Aqueous Workup:

    • A common and effective method to remove acetic acid is to wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, until effervescence ceases.[3]

    • Be cautious not to use a strong base (like NaOH) or prolonged exposure, as this can promote the hydrolysis of the desired ester product.

  • Azeotropic Removal:

    • In some cases, excess acetic acid and anhydride can be removed by co-evaporation with a solvent like toluene under reduced pressure.

Problem 3: Hydrolysis of the Ester Product

Symptom: The appearance of quinolin-2-ylmethanol in the final product after workup, even if the reaction went to completion.

Causality Analysis: Quinolin-2-ylmethyl acetate can be susceptible to hydrolysis, particularly during aqueous workup under either acidic or basic conditions.

Solutions:

  • Minimize Contact with Aqueous Phases: Perform the aqueous washes quickly and at a low temperature (e.g., using an ice bath).

  • Use a Mild Base for Neutralization: When neutralizing acidic byproducts, use a weak base like saturated sodium bicarbonate rather than strong bases like sodium hydroxide or potassium carbonate.

  • Avoid Acidic Washes: If an acidic wash is necessary, use a dilute, weak acid and perform the wash quickly at low temperature.

  • Prompt Extraction and Drying: After the final wash, immediately dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

IV. Analytical and Purification Protocols

Analytical Methods for Impurity Detection
Technique Typical Observations for Impurities Notes
TLC (Silica Gel) Quinolin-2-ylmethanol: More polar (lower Rf) than the acetate product. Quinolin-2-ylmethyl Acetate: Less polar (higher Rf). Acetic Acid: May streak or remain at the baseline. DMAP: Can be visualized with certain stains.A good starting eluent system is 30-50% ethyl acetate in hexanes. Adding 0.5% triethylamine can improve spot shape.[4]
¹H NMR Quinolin-2-ylmethanol: Presence of a broad singlet for the -OH proton and a characteristic signal for the -CH₂OH protons. Acetic Acid: A singlet around 2.1 ppm and a broad singlet for the acidic proton (>10 ppm). Quinolin-2-ylmethyl Acetate: Characteristic singlet for the acetyl -CH₃ protons around 2.2 ppm and a singlet for the -CH₂O- protons around 5.4 ppm.NMR is excellent for quantifying the relative amounts of product and impurities.[7][8][9]
LC-MS Can separate and identify the product and impurities by their retention times and mass-to-charge ratios.A powerful tool for identifying unknown impurities.
Experimental Protocol: Synthesis of Quinolin-2-ylmethyl Acetate
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinolin-2-ylmethanol (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.05-0.10 eq).

  • Acetylating Agent: Cool the mixture in an ice bath (0 °C) and add acetic anhydride (1.5 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., every 30 minutes).

  • Workup: Once the reaction is complete (typically 2-4 hours), dilute the mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography

If the crude product contains significant amounts of unreacted starting material or other non-acidic impurities, purification by column chromatography is recommended.

  • Stationary Phase: Silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent system should be determined by TLC analysis of the crude mixture.

  • Procedure:

    • Dry-load the crude product onto a small amount of silica gel.

    • Load the sample onto a prepared silica gel column.

    • Elute with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow:

start Crude Product tlc_analysis TLC Analysis - Identify components (product, SM, impurities). - Determine optimal eluent. start->tlc_analysis acidic_impurities Acidic Impurities Present? tlc_analysis->acidic_impurities aqueous_wash Aqueous Wash - Saturated NaHCO₃ solution. acidic_impurities->aqueous_wash Yes column_chromatography Column Chromatography - Silica gel. - Elute with Hexanes/EtOAc gradient. acidic_impurities->column_chromatography No aqueous_wash->column_chromatography recrystallization Recrystallization - If product is a solid. - Test various solvent systems. column_chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General purification workflow for quinolin-2-ylmethyl acetate.

V. References

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).

  • SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES. (n.d.).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • 2-(2,6-Diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium Tetrafluoroborate. (2024). Molbank, 2024(3), M1883.

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. (n.d.). Benchchem.

  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(2), M1666.

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350–1354.

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research, 7(6).

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. H. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20677–20704.

  • DMAP-type Chiral Nucleophilic Catalyst for Enantioselective Acylation. (n.d.). Tokyo Chemical Industry.

  • Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. (2016). Der Pharma Chemica, 8(1), 107-118.

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). (2005). The Journal of Organic Chemistry, 70(16), 4751-4757.

  • TLC Visualization Reagents. (n.d.). EPFL.

  • 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. (n.d.).

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. (2014). Organic Letters, 16(1), 236-239.

  • Catalysis by 4-dialkylaminopyridines. (n.d.).

  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. (2022). Journal of Pharmaceutical Negative Results, 213-220.

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022). LCGC North America, 40(9), 422-425.

  • Production of quinoline-2-methanol and quinoline-2-methanol acetate by a new species of Kitasatoa Kitasato griseophaeus. (1976). The Journal of Antibiotics, 29(8), 797-803.

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011).

  • Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. (2024). European Journal of Medicinal Chemistry, 269, 116332.

  • Hydroxymethylation of quinolines via iron promoted oxidative C–H functionalization: synthesis of arsindoline-A and its derivatives. (2020). Organic & Biomolecular Chemistry, 18(44), 9036-9040.

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024). Chemistry, 7(1), 1-10.

Sources

Optimization

Technical Support Center: Optimization of Quinolin-2-ylmethyl Acetate Cleavage

Welcome to the Technical Support Center for the cleavage and deprotection of the quinolin-2-ylmethyl (Qm) group. While the Qm moiety is traditionally recognized for protecting alcohols and thiols, its application as a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the cleavage and deprotection of the quinolin-2-ylmethyl (Qm) group. While the Qm moiety is traditionally recognized for protecting alcohols and thiols, its application as a protecting group for carboxylic acids (forming esters such as quinolin-2-ylmethyl acetate) provides highly specific, orthogonal deprotection pathways.

This guide is designed for research scientists and drug development professionals. It bypasses basic textbook theory to focus on mechanistic causality, self-validating experimental protocols, and advanced troubleshooting for Qm-acetate cleavage.

Section 1: Mechanistic Causality (The "Why" Behind the "How")

Unlike standard acetate esters that require harsh basic saponification or strong acids to cleave, the Qm-ester can be cleaved under mild, metal-mediated oxidative conditions[1]. The addition of Copper(II) salts (e.g., CuCl2​ ) in a mixed aqueous-organic solvent system ( DMF/H2​O ) selectively initiates this process[2].

The Causality of Cleavage: The reaction relies on the precise spatial arrangement of the quinoline nitrogen. The nitrogen acts as a directing group, rapidly coordinating with the Cu(II) ion[1]. This complexation achieves two critical things:

  • Electronic Activation: It withdraws electron density, significantly increasing the acidity and electrophilicity of the benzylic protons.

  • Localized Oxidation: It positions the Cu(II) oxidant directly adjacent to the benzylic site.

Subsequent aerobic oxidation at the benzylic position forms a highly unstable hemiacetal ester intermediate. This intermediate rapidly collapses to release the free carboxylic acid (acetic acid) and 2-quinolinecarboxaldehyde as the byproduct[1].

MechanisticPathway Substrate Quinolin-2-ylmethyl acetate (Qm-OAc) Coordination Cu(II) Coordination Complex (N-Cu2+ interaction) Substrate->Coordination CuCl2, DMF/H2O Oxidation Benzylic Oxidation / Hemiacetal (O2 / H2O attack) Coordination->Oxidation 65°C, Aerobic Products Acetic Acid + 2-Quinolinecarboxaldehyde + Cu(I) / Cu(II) Oxidation->Products C-O Cleavage

Caption: Mechanistic pathway of Cu(II)-mediated oxidative cleavage of quinolin-2-ylmethyl acetate.

Section 2: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . The reaction provides immediate visual cues to confirm that the critical mechanistic steps are occurring.

Protocol: Cu(II)-Mediated Cleavage of Quinolin-2-ylmethyl Acetate
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinolin-2-ylmethyl acetate (1.0 equiv, e.g., 1.0 mmol) in a 4:1 mixture of DMF/H2​O (10 mL)[1].

  • Complexation (Validation Checkpoint): Add CuCl2​⋅2H2​O (1.5 equivalents) to the solution[1].

    • Self-Validation: You must observe an immediate color shift from pale yellow/colorless to a deep green/blue . This confirms successful N−Cu(II) coordination. If the color does not change, halt the experiment and check solvent purity.

  • Reaction: Heat the mixture to 65 °C. Leave the flask open to the air (or use an air balloon). Aerobic conditions are required for the oxidative turnover, allowing ambient O2​ to re-oxidize Cu(I) back to Cu(II) [1].

  • Monitoring: Monitor via TLC (typically 1:1 EtOAc/Hexane). The Qm-acetate spot will disappear, replaced by a highly UV-active spot corresponding to 2-quinolinecarboxaldehyde[1].

  • Quenching & Extraction: Once complete (typically 4–18 h), cool to room temperature. Dilute with EtOAc and wash with 1M HCl. The acidic wash breaks the copper complex and removes unreacted quinoline byproducts into the aqueous layer.

  • Isolation: Dry the organic layer over Na2​SO4​ , concentrate, and purify the released acetic acid (or your target carboxylic acid) via standard chromatographic methods.

Section 3: Troubleshooting Guide & FAQs

Q1: My cleavage reaction is stalling at 50% conversion. How do I drive it to completion? A1: Stalled reactions usually indicate a depletion of the active Cu(II) species. Ensure the reaction is open to the atmosphere, as ambient oxygen is the terminal oxidant[1]. If you must work in a closed system or under inert gas, you must increase the CuCl2​ stoichiometry to 3.0–5.0 equivalents to act as the sole stoichiometric oxidant[1].

Q2: I am observing the formation of quinolin-2-ylmethanol instead of 2-quinolinecarboxaldehyde. What happened? A2: This indicates that standard ester saponification is outcompeting the oxidative cleavage pathway. This occurs if the pH is too high or if Cu(II) coordination fails. Ensure you are using CuCl2​ (which is inherently acidic in water) and check your DMF for amine impurities (like dimethylamine) which can raise the pH and trigger base-catalyzed hydrolysis.

Q3: Can I use FeCl3​ instead of CuCl2​ ? A3: Yes. FeCl3​ has been successfully used for the cleavage of Qm thioethers[3] and can be adapted for Qm esters. However, FeCl3​ often requires a different solvent ratio (e.g., EtOH/H2​O ) and may lead to slower reaction kinetics for oxygen-linked Qm groups compared to sulfur-linked ones[3].

Q4: The isolated product is contaminated with a green tint. How do I remove the residual copper? A4: Copper tightly coordinates to trace impurities and heteroatoms in your product. Wash the organic extract with a saturated aqueous solution of EDTA or 10% aqueous ammonium hydroxide ( NH4​OH ). These reagents strongly chelate residual copper ions, pulling them entirely into the aqueous phase.

TroubleshootingWorkflow Start Issue: Low Cleavage Yield CheckColor Did solution turn deep green/blue? Start->CheckColor NoColor Failure: Cu(II) coordination failed. Action: Check DMF:H2O ratio. CheckColor->NoColor No YesColor Success: Coordination achieved. Action: Check reaction environment. CheckColor->YesColor Yes TempCheck Action: Increase temp to 65°C. Ensure flask is open to air. YesColor->TempCheck AltCheck Action: Increase CuCl2 to 3-5 eq if under inert gas. YesColor->AltCheck

Caption: Troubleshooting workflow for resolving low yields in Cu(II)-mediated Qm-acetate cleavage.

Section 4: Quantitative Data & Benchmarking

To assist in experimental design, the table below benchmarks the Cu(II) -mediated oxidative cleavage against other common deprotection strategies for Qm-esters.

Table 1: Comparison of Cleavage Conditions for Quinolin-2-ylmethyl Acetate

Cleavage MethodReagents & SolventsTemp (°C)Time (h)Primary Cleavage ProductByproduct
Metal-Mediated (Oxidative) CuCl2​ (1.5 eq), DMF/H2​O (4:1)654 - 18Acetic Acid (>85%)2-Quinolinecarboxaldehyde
Base-Catalyzed Hydrolysis LiOH (2.0 eq), THF/H2​O (3:1)252 - 4Acetic Acid (>90%)Quinolin-2-ylmethanol
Reductive Cleavage H2​ (1 atm), Pd/C (10%), MeOH 2512Acetic Acid (~75%)2-Methylquinoline
Fe(III)-Mediated FeCl3​ (3.0 eq), EtOH/H2​O (5:1)2524Acetic Acid (~60%)2-Quinolinecarboxaldehyde

References

  • Title: Cleavage of 2-quinolinylmethyl ethers with copper salts: potential use as a protecting group for alcohols. Source: The Journal of Organic Chemistry, 1990, 55(19), 5344–5347. URL: [Link]

  • Title: Direct Disulfide Formation from 2-Quinolinylmethyl Thioethers with Iron(III) or Copper(II) Salt. Source: Chemistry Letters, 1993, 22(5), 803–806. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of Quinolin-2-ylmethyl Acetate

Introduction Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this hub to address the thermodynamic and kinetic challenges associated with the purification of qui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this hub to address the thermodynamic and kinetic challenges associated with the purification of quinolin-2-ylmethyl acetate (CAS 60483-07-0). This guide synthesizes first-principles chemistry with field-proven methodologies to ensure your crystallization processes are robust, scalable, and yield high-purity drug substance intermediates.

Section 1: Frequently Asked Questions (FAQs) - The Science of Solvent Selection

Q1: Why is rational solvent selection critical for quinolin-2-ylmethyl acetate, and how does it affect crystal habit? A1: Quinolin-2-ylmethyl acetate possesses a weakly basic quinoline nitrogen and a polar aprotic ester moiety. Solvents interact with these functional groups via hydrogen bonding and dipole-dipole interactions, fundamentally altering the free energy of the solute in solution[1]. For instance, highly polar protic solvents may strongly solvate the ester and nitrogen groups, inhibiting the assembly of the optimal intermolecular hydrogen-bonding network needed for stable crystal growth[2]. This can lead to undesirable needle-like morphologies or polymorphic instability. Rational solvent selection evaluates these specific interactions to optimize both yield and particle size distribution[3].

Q2: Should I use cooling crystallization or antisolvent crystallization for this compound? A2: The choice depends entirely on the solute-solvent thermodynamic landscape.

  • Cooling Crystallization: Ideal if you identify a solvent (e.g., Isopropanol or Ethanol) where quinolin-2-ylmethyl acetate exhibits a steep solubility-temperature curve. This allows for high dissolution at elevated temperatures and high yield upon controlled cooling[4].

  • Antisolvent Crystallization: Required when the compound is highly soluble even at low temperatures (e.g., in Ethyl Acetate or Dichloromethane). Here, a miscible antisolvent (like Heptane) is added to lower the solubility and forcefully trigger supersaturation[4].

SolventSelection Start Target API: Quinolin-2-ylmethyl acetate Screen Determine Solubility Curve (In-Silico & Experimental) Start->Screen Cooling Cooling Crystallization (Steep Temp-Solubility Curve) Screen->Cooling High Temp Dependency Antisolvent Antisolvent Crystallization (Flat Temp-Solubility Curve) Screen->Antisolvent Low Temp Dependency Optimize Optimize Kinetics: Cooling Rate & Seeding Cooling->Optimize Antisolvent->Optimize Success High Purity Crystalline Product Optimize->Success

Logical workflow for determining the optimal crystallization strategy based on solubility.

Section 2: Troubleshooting Guide - Resolving Common Failures

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: Upon cooling or adding antisolvent, the solution turns milky but forms a dense, viscous liquid layer at the bottom of the reactor instead of solid crystals. Causality: Oiling out occurs when the supersaturated solution crosses the liquid-liquid phase separation (LLPS) boundary before reaching the critical nucleation concentration. This is heavily influenced by solvent selection; solvents with excessively high drug solubility reduce the maximum achievable supersaturation, pushing the system into the LLPS region[5]. Furthermore, rapid cooling at high temperatures exacerbates this risk[5]. Resolution:

  • Thermodynamic adjustment: Switch to a solvent system with lower overall solubility for the API[5].

  • Kinetic control: Lower the initial crystallization temperature and reduce the cooling rate.

  • Seeding: Introduce 1-2% w/w seed crystals within the Metastable Zone Width (MSZW) to bypass the nucleation energy barrier and force crystal growth before oiling out can occur.

OilingOut Issue Failure Mode: Oiling Out Observed Check Is initial supersaturation too high? Issue->Check Yes Reduce cooling rate & lower initial temp Check->Yes Yes No High API solubility solvent causing LLPS? Check->No No Seed Introduce Seed Crystals in Metastable Zone Yes->Seed Solvent Switch to lower solubility solvent system No->Solvent Solvent->Seed Resolve Stable Crystal Growth Seed->Resolve

Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

Issue 2: Agglomeration and Solvent Entrapment

Symptoms: Crystals form large, hard clumps that trap residual solvent, leading to failed GC headspace analysis for residual solvents and poor drying profiles. Causality: High levels of supersaturation generated too quickly (e.g., dumping antisolvent rapidly) cause massive secondary nucleation. These tiny nuclei possess high surface energy and aggregate to minimize it, trapping mother liquor in the interstitial spaces. Resolution: Implement a controlled, reverse-addition antisolvent protocol (adding the API solution slowly into the antisolvent) to maintain a low, constant level of supersaturation[4].

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, all crystallization processes must be treated as self-validating systems. The following protocols utilize in-process analytical checkpoints to verify success at each step.

Protocol A: Metastable Zone Width (MSZW) Determination

Purpose: To map the thermodynamic boundaries of the chosen solvent system.

  • Preparation: Weigh exactly 500 mg of quinolin-2-ylmethyl acetate into a 10 mL jacketed crystallizer equipped with an overhead stirrer and a turbidity probe.

  • Solvent Addition: Add 5 mL of the candidate solvent (e.g., Isopropanol).

  • Heating (Clear Point): Ramp the temperature at 1.0∘C/min under 300 rpm agitation. Record the exact temperature when the turbidity drops to zero ( Tclear​ ). This represents the saturation solubility.

  • Equilibration: Hold at Tclear​+5∘C for 15 minutes to ensure destruction of all thermal history and latent nuclei.

  • Cooling (Cloud Point): Cool the solution at a controlled rate of 0.5∘C/min . Record the temperature at which turbidity spikes ( Tcloud​ ), indicating primary nucleation.

  • Validation: Calculate MSZW=Tclear​−Tcloud​ . A highly reproducible MSZW across three consecutive replicates validates the solvent system's stability.

Protocol B: Optimized Reverse-Antisolvent Crystallization

Purpose: To produce uniform, high-purity crystals while preventing oiling out and agglomeration.

  • Dissolution: Dissolve 10 g of quinolin-2-ylmethyl acetate in 30 mL of Ethyl Acetate (Good Solvent) at 45°C.

  • Clarification: Filter the solution through a 0.22 µm PTFE membrane to remove foreign particulates that could trigger premature heterogeneous nucleation.

  • Antisolvent Preparation: In a 250 mL main reactor, pre-heat 90 mL of Heptane (Antisolvent) to 45°C. Agitate at 400 rpm.

  • Controlled Dosing: Pump the API/Ethyl Acetate solution into the Heptane at a constant rate of 1.0 mL/min .

  • Seeding (Critical Step): When 30% of the API solution has been added, introduce 100 mg (1% w/w) of pre-milled quinolin-2-ylmethyl acetate seed crystals.

  • Aging & Cooling: Once dosing is complete, age the suspension at 45°C for 30 minutes to allow the supersaturation to deplete via growth rather than nucleation. Then, cool to 5°C at a linear rate of 0.2∘C/min .

  • Isolation: Filter the slurry, wash the cake with 20 mL of cold Heptane, and dry under vacuum at 40°C for 12 hours.

Section 4: Quantitative Data Presentation

The table below summarizes the theoretical solvent classifications for quinolin-2-ylmethyl acetate based on its functional group polarity and hydrogen-bonding capabilities, cross-referenced with standard pharmaceutical solvent selection criteria[1][3].

Solvent ClassificationRecommended SolventsSolute-Solvent Interaction MechanismPrimary Application
Good Solvents (High Solubility) Ethyl Acetate, DichloromethaneStrong dipole-dipole interactions with the ester moiety; minimal H-bond disruption.Primary solvent for antisolvent crystallization workflows.
Moderate Solvents (Temp-Dependent) Isopropanol, EthanolModerate H-bonding to the quinoline nitrogen; solubility increases significantly with heat.Ideal for standard cooling crystallization.
Antisolvents (Low Solubility) Heptane, Hexane, WaterLack of polar/H-bonding affinity (alkanes) or extreme polarity causing hydrophobic rejection (water).Used to force supersaturation in antisolvent systems.

References

  • Computer-aided rational solvent selection for pharmaceutical crystallization - DSpace@MIT.[1] URL:

  • Solvent Selection - (API) Solubility - APC.[3] URL:

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC.[2] URL:

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.[4] URL:

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications.[5] URL:

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinolin-2-ylmethyl acetate
Reactant of Route 2
Reactant of Route 2
Quinolin-2-ylmethyl acetate
© Copyright 2026 BenchChem. All Rights Reserved.